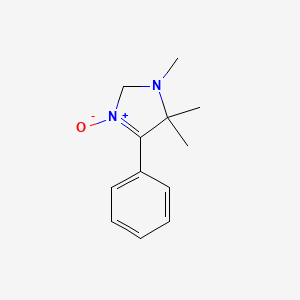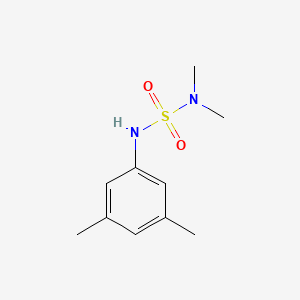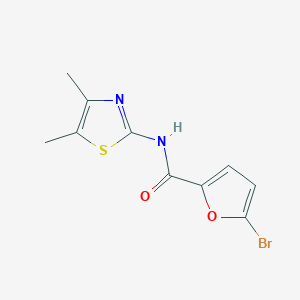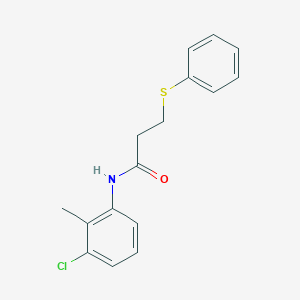
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMPT belongs to the class of compounds known as amides and has been synthesized through various methods. The purpose of
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been found to inhibit the growth and proliferation of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide in lab experiments is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. However, one limitation of using N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide in lab experiments is its low yield from synthesis methods. This can make it difficult to obtain sufficient quantities of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide for testing.
Future Directions
There are several future directions for research on N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide. One area of interest is the development of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the investigation of the mechanism of action of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, which could lead to a better understanding of its therapeutic properties. Additionally, further studies could be conducted to optimize the synthesis method of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, with the goal of increasing the yield and efficiency of the process.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. While there are limitations to the synthesis method of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, future research could lead to the optimization of the process and the development of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide-based drugs for the treatment of various diseases.
Synthesis Methods
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide can be synthesized through various methods, including the reaction of 3-chloro-2-methylbenzoyl chloride with thioanisole in the presence of a base. Another method involves the reaction of 3-chloro-2-methylbenzoic acid with thioanisole in the presence of a coupling reagent. The yield of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide from these methods has been reported to be around 50-60%.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-14(17)8-5-9-15(12)18-16(19)10-11-20-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVWIQCFTVFMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-(phenylsulfanyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)

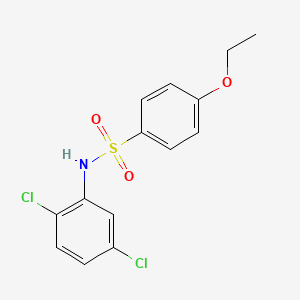
![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)

![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)

![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)
